6-Chloro-2-iodo-3-methylpyridine
Overview
Description
6-Chloro-2-iodo-3-methylpyridine is a halogenated heterocycle with the empirical formula C6H5ClIN . It has a molecular weight of 253.47 . This compound is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with chlorine, iodine, and a methyl group attached at the 6th, 2nd, and 3rd positions respectively . The SMILES string representation of this compound is Cc1ccc(Cl)nc1I .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a density of 1.9±0.1 g/cm^3, a boiling point of 260.4±35.0 °C at 760 mmHg, and a flash point of 111.3±25.9 °C . The compound has a molar refractivity of 47.0±0.3 cm^3, a polar surface area of 13 Å^2, and a molar volume of 133.0±3.0 cm^3 .Scientific Research Applications
Suzuki Coupling Reactions
6-Chloro-2-iodo-3-methylpyridine has been utilized in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. A study demonstrates the synthesis of a new compound via a Suzuki coupling reaction involving related pyridine derivatives, highlighting the potential of this compound in creating complex organic structures (Manojkumar et al., 2013).
Nucleophilic Substitution Reactions
The compound is relevant in nucleophilic substitution reactions. One example is the substitution of chloro- by iodo substituent in pyridine derivatives, as shown in a study on chloropyridazin-3(2H)-ones. This transformation indicates the utility of this compound in various organic synthesis processes (Károlyházy et al., 2010).
Halogen/Halogen Displacement
Research shows the use of similar pyridines in halogen/halogen displacement reactions, where heating with bromotrimethylsilane converts chloropyridine derivatives to their bromo counterparts. This reaction's success with chloro- and bromopyridines suggests possible applications for this compound in synthesizing various halogenated compounds (Schlosser & Cottet, 2002).
Nickel(II) Carboxylate Chemistry
This compound has potential applications in nickel(II) carboxylate chemistry. A study utilizing a related pyridine ligand in nickel(II) chemistry led to the isolation of new clusters, demonstrating the importance of such pyridine derivatives in the synthesis of complex inorganic structures (Escuer et al., 2011).
Vibrational and Electronic Structure Studies
This compound can be important in the study of vibrational and electronic structures of compounds. Similar chloro- and methyl-substituted pyridines have been analyzed using spectroscopic techniques, indicating the potential of this compound in such studies (Arjunan et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that halogenated heterocycles like this compound are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
6-Chloro-2-iodo-3-methylpyridine is likely to participate in cross-coupling reactions such as the Suzuki–Miyaura coupling . In this reaction, the compound would interact with a palladium catalyst and an organoboron reagent. The palladium catalyst undergoes oxidative addition with the electrophilic organic group (this compound in this case), forming a new palladium-carbon bond. The organoboron reagent, which is nucleophilic, is then transferred from boron to palladium in a process called transmetalation .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura coupling suggests it could be used to form carbon-carbon bonds, a fundamental process in organic chemistry and biochemistry .
Result of Action
As a potential reagent in suzuki–miyaura coupling, it could contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling can depend on the reaction conditions, including temperature, solvent, and the presence of a base .
Biochemical Analysis
Biochemical Properties
6-Chloro-2-iodo-3-methylpyridine plays a significant role in biochemical reactions, particularly in the context of halogenated heterocycles. It interacts with various enzymes and proteins, influencing their activity and function. The compound’s halogen atoms, chlorine and iodine, contribute to its reactivity and ability to form stable complexes with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect the transcriptional activity of certain genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s halogen atoms enable it to form halogen bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to changes in the conformation and activity of the target biomolecules. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, this compound may undergo hydrolysis or other chemical transformations, leading to the formation of degradation products. These changes can impact the compound’s efficacy and the outcomes of biochemical experiments. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, this compound can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially leading to covalent modifications and changes in metabolic flux. The compound’s metabolism can also influence the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Additionally, this compound can accumulate in certain cellular compartments, influencing its bioavailability and activity. Understanding the transport and distribution of this compound is crucial for elucidating its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a key role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, thereby influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
Properties
IUPAC Name |
6-chloro-2-iodo-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVOHTRDIXCCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261473-80-6 | |
Record name | 6-Chloro-2-iodo-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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